molecular formula C10H11N3OS B13806493 Acetamide,N-(2-amino-4-methyl-6-benzothiazolyl)-

Acetamide,N-(2-amino-4-methyl-6-benzothiazolyl)-

Cat. No.: B13806493
M. Wt: 221.28 g/mol
InChI Key: HUBPSPGWHVBPTM-UHFFFAOYSA-N
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Description

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol This compound is characterized by the presence of an acetamide group attached to a benzothiazole ring, which is further substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- typically involves the reaction of 2-amino-4-methylbenzothiazole with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and methyl groups on the benzothiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- is unique due to the presence of both the acetamide and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C10H11N3OS/c1-5-3-7(12-6(2)14)4-8-9(5)13-10(11)15-8/h3-4H,1-2H3,(H2,11,13)(H,12,14)

InChI Key

HUBPSPGWHVBPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)NC(=O)C

Origin of Product

United States

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